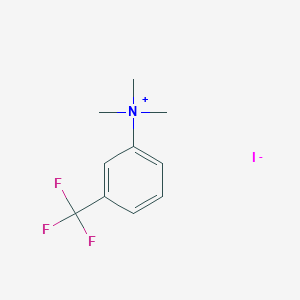

3-(Trifluoromethyl)phenyltrimethylammonium Iodide

描述

3-(Trifluoromethyl)phenyltrimethylammonium Iodide is a quaternary ammonium salt with the molecular formula C10H13F3IN. It is known for its high purity and stability, making it a valuable compound in various chemical and industrial applications .

作用机制

Target of Action

It is known to be used as an intermediate in organic synthesis .

Mode of Action

It is known to participate in transesterification reactions . In a specific application, it forms a complex with formamidinium iodide (FAI) to transfer FAI from a polar solvent to a nonpolar solvent .

Biochemical Pathways

Its role in transesterification reactions suggests it may influence pathways involving ester or amide bonds .

Result of Action

The result of the action of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide is seen in its ability to facilitate the transfer of FAI from a polar solvent to a nonpolar solvent. This action can fill FA+/I− vacancies at the defective surface matrix of perovskite quantum dots (PQDs), effectively renovating the surface matrix and substantially suppressing the trap-assisted recombination of PQDs .

Action Environment

As a chemical used in organic synthesis, factors such as temperature, solvent type, and pH could potentially influence its action, efficacy, and stability .

生化分析

Biochemical Properties

3-(Trifluoromethyl)phenyltrimethylammonium Iodide plays a significant role in biochemical reactions, particularly in the context of phase-transfer catalysis. It interacts with enzymes, proteins, and other biomolecules, forming complexes that facilitate the transfer of ions and molecules between different phases. For instance, it can form a complex with formamidinium iodide, which helps in transferring formamidinium ions from a polar solvent to a nonpolar solvent . This interaction is crucial in renovating the surface matrix of perovskite quantum dots, thereby enhancing their efficiency in solar cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the treatment of perovskite quantum dots, this compound helps suppress trap-assisted recombination, which is a significant issue in photovoltaic performance . This suppression leads to improved charge carrier transport within the quantum dot solids, thereby enhancing their overall efficiency .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms complexes with other compounds, such as formamidinium iodide, to fill vacancies at the defective surface matrix of quantum dots . This action effectively renovates the surface matrix, suppresses trap-assisted recombination, and improves the stacking orientation of quantum dots, facilitating better charge carrier transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, which need to be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cellular function and enhanced biochemical reactions. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and utilization within the cell. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions and influence the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its effective function in biochemical and cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide typically involves the reaction of 3-(Trifluoromethyl)aniline with methyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .

化学反应分析

Types of Reactions

3-(Trifluoromethyl)phenyltrimethylammonium Iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 3-(Trifluoromethyl)phenol .

科学研究应用

3-(Trifluoromethyl)phenyltrimethylammonium Iodide has a wide range of applications in scientific research:

相似化合物的比较

Similar Compounds

3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide: Similar in structure but with a hydroxide ion instead of iodide.

Trimethyl-3-trifluoromethylphenylammonium Iodide: Another quaternary ammonium salt with similar properties.

Uniqueness

3-(Trifluoromethyl)phenyltrimethylammonium Iodide is unique due to its high stability and effectiveness as a phase-transfer catalyst. Its trifluoromethyl group enhances its reactivity and makes it suitable for a wide range of applications .

生物活性

Overview

3-(Trifluoromethyl)phenyltrimethylammonium iodide (TFAI) is a quaternary ammonium compound with significant potential in various fields, particularly in biological and chemical research. With a molecular formula of C₁₀H₁₃F₃IN and a molecular weight of approximately 331.12 g/mol, TFAI exhibits unique properties due to the presence of a trifluoromethyl group, enhancing its lipophilicity and reactivity compared to other similar compounds . This article explores the biological activity of TFAI, focusing on its mechanisms of action, applications in research, and potential interactions with biological systems.

TFAI is primarily recognized for its role as a chaotropic agent , disrupting non-covalent interactions such as hydrogen bonds and ionic interactions. This property is crucial in proteomics research where it aids in protein denaturation and solubilization. The cationic nature of TFAI suggests that it may interact with negatively charged biomolecules, including nucleic acids (DNA and RNA) and phospholipids in cell membranes .

The exact mechanisms through which TFAI exerts its biological effects are not fully elucidated. However, its ability to alter the structure and function of proteins makes it a valuable tool for studying protein dynamics and interactions in cellular environments.

Applications in Research

TFAI has diverse applications across various scientific domains:

- Proteomics : Used as a reagent for protein extraction and purification.

- Material Science : Investigated for its potential use in synthesizing ionic liquids, which have applications in catalysis and electrochemistry.

- Biological Studies : Explored for interactions with cellular components, aiding in understanding cellular mechanisms and pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of TFAI, it is useful to compare it with structurally similar quaternary ammonium compounds. Below is a comparative table highlighting some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyltrimethylammonium Chloride | C₉H₁₂ClN | Commonly used as a phase transfer catalyst |

| 4-(Trifluoromethyl)benzyltrimethylammonium Bromide | C₁₀H₁₂BrF₃N | Exhibits similar properties but different halides |

| Octadecyltrimethylammonium Bromide | C₂₁H₄₉BrN | Used in surfactant applications due to long alkyl chain |

The presence of the trifluoromethyl group in TFAI significantly influences its chemical reactivity and biological interactions compared to these other compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of TFAI:

- Protein Interaction Studies : Research has shown that TFAI can effectively denature proteins, facilitating their study in various biochemical assays. For instance, studies involving mass spectrometry have utilized TFAI to enhance protein solubility during analysis.

- Cell Membrane Interaction : Preliminary studies indicate that TFAI may alter membrane permeability due to its cationic nature, potentially affecting drug delivery systems .

- Antimicrobial Potential : While direct antimicrobial activity has not been extensively documented, the interaction of TFAI with cellular membranes suggests potential applications in developing antimicrobial agents .

属性

IUPAC Name |

trimethyl-[3-(trifluoromethyl)phenyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N.HI/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZIUXSJJSEBAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375341 | |

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27389-57-7 | |

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。